

# Application Notes: **Sitravatinib** In Vitro Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025



### Introduction

**Sitravatinib** (formerly MGCD516) is a potent, orally bioavailable, multi-targeted tyrosine kinase inhibitor (TKI).[1][2] It targets a spectrum of receptor tyrosine kinases (RTKs) implicated in cancer cell proliferation, survival, and angiogenesis.[3][4][5] These include members of the TAM (TYRO3, AXL, MER) and split kinase (VEGFR, PDGFR) families, as well as c-Kit, MET, RET, and DDR2.[2][4][5][6] By inhibiting these key signaling pathways, **sitravatinib** has demonstrated anti-tumor activity in various preclinical cancer models.[2][7][8] This document provides a detailed protocol for assessing the in vitro efficacy of **sitravatinib** on cancer cell viability using a colorimetric assay.

### Mechanism of Action

Sitravatinib exerts its anti-cancer effects by binding to and inhibiting the activity of multiple RTKs.[4][5] This blockade disrupts downstream signaling pathways crucial for tumor growth and the supportive tumor microenvironment.[3] For instance, inhibition of VEGFR2, a key mediator of angiogenesis, can restrict the blood supply to tumors.[3] Furthermore, by targeting TAM receptors, sitravatinib may modulate the tumor microenvironment to enhance anti-tumor immune responses.[3] The broad-spectrum activity of sitravatinib against various RTKs makes it a promising agent for overcoming resistance to other therapies.

## **Signaling Pathway Targeted by Sitravatinib**





## Click to download full resolution via product page

Caption: **Sitravatinib** inhibits multiple receptor tyrosine kinases, blocking downstream signaling pathways.

# **Quantitative Data Summary**

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of **sitravatinib** in various cancer cell lines as reported in the literature.



| Cell Line | Cancer Type                                | IC50 (nmol/L) | Reference |
|-----------|--------------------------------------------|---------------|-----------|
| DDLS      | Liposarcoma                                | 250 - 750     | [7][8]    |
| MPNST     | Malignant Peripheral<br>Nerve Sheath Tumor | 250 - 750     | [7][8]    |
| LS141     | Sarcoma                                    | 250 - 750     | [7][8]    |
| A673      | Ewing's Sarcoma                            | 1500 - 2000   | [7][8]    |
| Saos2     | Osteosarcoma                               | 1500 - 2000   | [7][8]    |
| Kelly     | Neuroblastoma                              | Not specified | [9]       |
| CHLA-15   | Neuroblastoma                              | Not specified | [9]       |

# **Experimental Protocol: In Vitro Cell Viability Assay**

This protocol details the steps for determining the effect of **sitravatinib** on the viability of cancer cells using a CCK-8 (Cell Counting Kit-8) assay. This method is based on the reduction of a tetrazolium salt by cellular dehydrogenases to produce a colored formazan product, which is directly proportional to the number of viable cells.

# **Materials and Reagents**

- Cancer cell line of interest
- Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
- Sitravatinib (MGCD516)
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- Cell Counting Kit-8 (CCK-8)
- Microplate reader



## **Procedure**

- · Cell Seeding:
  - Harvest and count cells using a hemocytometer or automated cell counter.
  - $\circ$  Seed 2,000-3,000 cells per well in a 96-well plate in a final volume of 100  $\mu$ L of complete culture medium.[6]
  - Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.

### Sitravatinib Treatment:

- Prepare a stock solution of sitravatinib in DMSO.
- On the day of treatment, prepare serial dilutions of sitravatinib in complete culture medium at the desired concentrations (e.g., 62.5, 125, 250, 500, 1000, 2000 nM).[6]
- Include a vehicle control group treated with the same concentration of DMSO as the highest sitravatinib concentration.
- Carefully remove the medium from the wells and add 100 μL of the medium containing the respective concentrations of sitravatinib or DMSO.
- Incubate the plate for 72 hours at 37°C and 5% CO2.[6][7][8]
- Cell Viability Measurement (CCK-8 Assay):
  - After the 72-hour incubation period, remove the medium containing the drug.
  - Add 100 μL of fresh complete culture medium to each well.
  - Add 10 μL of CCK-8 solution to each well.[7][8]
  - Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time may need to be optimized depending on the cell line.
  - Measure the absorbance (optical density) at 450 nm using a microplate reader.[7][8]



## • Data Analysis:

- Subtract the background absorbance from wells containing medium and CCK-8 solution only.
- Calculate the percentage of cell viability for each treatment group relative to the DMSOtreated control group using the following formula:
  - % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
- Plot the percentage of cell viability against the logarithm of the sitravatinib concentration to generate a dose-response curve.
- Determine the IC50 value from the dose-response curve using appropriate software (e.g., CompuSyn or GraphPad Prism).[7][8]

# **Experimental Workflow Diagram**





Click to download full resolution via product page

Caption: Workflow for the sitravatinib in vitro cell viability assay.



## References

- 1. Sitravatinib Wikipedia [en.wikipedia.org]
- 2. First-in-human phase 1/1b study to evaluate sitravatinib in patients with advanced solid tumors PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Sitravatinib used for? [synapse.patsnap.com]
- 4. Facebook [cancer.gov]
- 5. sitravatinib My Cancer Genome [mycancergenome.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Significant blockade of multiple receptor tyrosine kinases by MGCD516 (Sitravatinib), a novel small molecule inhibitor, shows potent anti-tumor activity in preclinical models of sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes: Sitravatinib In Vitro Cell Viability Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680992#sitravatinib-in-vitro-cell-viability-assay-protocol]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com